![molecular formula C22H21FN8OS B11193709 2-[4-(2-fluorophenyl)piperazin-1-yl]-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B11193709.png)
2-[4-(2-fluorophenyl)piperazin-1-yl]-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one
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Overview
Description
2-[4-(2-fluorophenyl)piperazin-1-yl]-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, a piperazine ring, a phenyl-tetrazole moiety, and a pyrimidinone core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for pharmaceutical and biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of the Piperazine Intermediate: The reaction between 2-fluoroaniline and piperazine under controlled conditions to form 2-fluorophenylpiperazine.
Synthesis of the Phenyl-Tetrazole Moiety: The reaction of phenylhydrazine with sodium azide to form 1-phenyl-1H-tetrazole.
Coupling Reactions: The coupling of the piperazine intermediate with the phenyl-tetrazole moiety using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of the Pyrimidinone Core: The final step involves the cyclization reaction to form the pyrimidinone core, often using a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-fluorophenyl)piperazin-1-yl]-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The fluorophenyl group allows for nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing tetrazole and piperazine have been evaluated for their antibacterial and antifungal activities. In vitro studies demonstrated that certain derivatives showed promising results against various microbial strains, indicating potential as lead compounds for antibiotic development .
Antiviral Properties
The compound's structural analogs have been investigated for their ability to inhibit viral replication mechanisms. Specifically, research focusing on influenza A virus polymerase has highlighted the potential of such compounds to disrupt protein-protein interactions critical for viral assembly and replication. This suggests that Y020-1625 could be explored further for its antiviral efficacy .
Neuropharmacological Effects
Compounds featuring piperazine rings are often studied for their neuropharmacological effects. The 2-fluorophenyl group may enhance binding affinity to serotonin receptors, making this compound a candidate for research into antidepressant or anxiolytic therapies. Studies on related compounds have shown activity at serotonin receptors, which warrants further investigation into this compound's neuroactive properties .
Case Studies
Several studies have documented the synthesis and evaluation of related compounds:
- Antimicrobial Evaluation : A study synthesized a series of tetrazole-piperidine derivatives and assessed their antimicrobial activity using standard microbiological methods. Some derivatives exhibited superior activity compared to established antibiotics, suggesting that modifications in the piperazine or tetrazole moieties can enhance efficacy .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding interactions of similar compounds with target proteins. The docking studies revealed that hydrophobic interactions play a significant role in ligand-receptor binding, providing insights into optimizing these compounds for better biological activity .
- Neuropharmacological Research : Research on related piperazine derivatives has indicated their potential as serotonin receptor antagonists, which could lead to new treatments for mood disorders. The structural similarities suggest that Y020-1625 may exhibit comparable neuropharmacological effects .
Mechanism of Action
The mechanism of action of 2-[4-(2-fluorophenyl)piperazin-1-yl]-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved can include signal transduction pathways, where the compound influences cellular responses by modulating receptor activity.
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Similar structure but with a triazine core.
2-(2-fluorophenyl)-1H-indole-3-carboxamide: Contains a fluorophenyl group but with an indole core.
Uniqueness
2-[4-(2-fluorophenyl)piperazin-1-yl]-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one is unique due to its combination of a fluorophenyl group, piperazine ring, phenyl-tetrazole moiety, and pyrimidinone core. This unique structure allows it to participate in diverse chemical reactions and exhibit a wide range of biological activities, making it a valuable compound for research and development.
Biological Activity
The compound 2-[4-(2-fluorophenyl)piperazin-1-yl]-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one represents a novel class of piperazine derivatives that have garnered attention for their potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a piperazine ring, a pyrimidinone core, and a tetrazole moiety. The presence of the 2-fluorophenyl group is significant as fluorinated compounds often exhibit enhanced biological activity due to improved lipophilicity and metabolic stability.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
- Antidepressant Activity : Research indicates that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in depression treatment.
- Anticonvulsant Effects : The structural components suggest potential anticonvulsant properties. Compounds with similar frameworks have shown efficacy in various animal models of epilepsy.
- Antimicrobial Properties : Initial screenings have demonstrated that certain piperazine derivatives possess antimicrobial activity against a range of pathogens, suggesting possible applications in infectious diseases.
The proposed mechanisms through which this compound exerts its biological effects include:
- Serotonin Receptor Modulation : Compounds with similar structures often act as serotonin receptor agonists or antagonists, influencing mood and anxiety levels.
- Ion Channel Interaction : The tetrazole moiety may facilitate interactions with ion channels involved in neuronal excitability, contributing to anticonvulsant effects.
Case Studies and Research Findings
Several studies have provided insights into the biological activity of related compounds:
Properties
Molecular Formula |
C22H21FN8OS |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C22H21FN8OS/c23-18-8-4-5-9-19(18)29-10-12-30(13-11-29)21-24-16(14-20(32)25-21)15-33-22-26-27-28-31(22)17-6-2-1-3-7-17/h1-9,14H,10-13,15H2,(H,24,25,32) |
InChI Key |
KCVUIIYKVSLLFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=NC(=CC(=O)N3)CSC4=NN=NN4C5=CC=CC=C5 |
Origin of Product |
United States |
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